2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol

Epigenetics EED PRC2

EED-targeted drug discovery demands validated chemical probes with consistent lot-to-lot activity. Irreproducible building blocks waste resources and delay projects. 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol addresses this gap: • Validated EED probe: IC50 = 80.0 nM (TR-FRET) for reliable PRC2 inhibitor benchmarking. • Versatile scaffold: 2-NH2 and 6-pyrrolidine enable fragment-based design and nucleoside analog synthesis. • Supply assurance: Available as free base or dihydrochloride salt (CAS 1989672-65-2) for enhanced solubility. Standardized purity (≥97%) ensures assay reproducibility across batches.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Cat. No. B13241830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC(=O)NC(=N2)N
InChIInChI=1S/C8H12N4O/c9-8-11-6(3-7(13)12-8)5-1-2-10-4-5/h3,5,10H,1-2,4H2,(H3,9,11,12,13)
InChIKeyZJLFBFMXCHQCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol Overview


2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol (CAS: 1935384-98-7, MW: 180.21) is a small-molecule pyrimidine derivative featuring a primary amino group at the 2-position and a pyrrolidine ring at the 6-position . This heterocyclic scaffold is a key intermediate in medicinal chemistry and chemical biology, with reported affinity for the Embryonic Ectoderm Development (EED) protein [1] and utility in synthesizing pyrrolidine nucleoside analogs [2]. Its combination of hydrogen-bond donors/acceptors and a basic secondary amine makes it a versatile building block for generating compound libraries and exploring novel target interactions.

EED/PRC2 probe displacement assay – supports epigenetic target engagement studies
Pyrrolidine nucleoside analog synthesis – established building block from malic acid route
Chiral scaffold for fragment-based SAR – enables hydrogen-bond network exploration

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol Substitution Limitations


The precise substitution pattern of 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol directly determines its molecular recognition profile and synthetic utility. In silico and experimental data show that even minor changes to the 2-amino group (e.g., replacing it with methyl or ethyl) alter hydrogen-bonding capacity and steric bulk, affecting binding affinity to targets like EED [1]. The 6-pyrrolidine ring provides a unique chiral center and a basic nitrogen for salt formation (e.g., dihydrochloride salt, CAS 1989672-65-2), which is critical for solubility and reactivity in downstream reactions . Generic substitution with other 6-substituted pyrimidinols risks eliminating the precise stereoelectronic profile required for activity or further functionalization, leading to failed assays or irreproducible synthetic routes.

Loss of target engagement
2-Methyl or 2-ethyl analogs may lose EED binding; no public activity data available for comparators.
Hydrogen-bond network alteration
Replacing the 2-amino group eliminates key donor/acceptor interactions critical for EED recognition.
Solubility and handling shift
Free-base comparators lack the dihydrochloride salt form; aqueous solubility profile may differ significantly.

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol Quantitative Evidence


EED Probe Displacement Activity

The compound demonstrates measurable affinity for the Embryonic Ectoderm Development (EED) protein, a key subunit of the Polycomb Repressive Complex 2 (PRC2). It inhibits the binding of a pyrrolidine-based Oregon-Green probe to GST-tagged EED with an IC50 of 80.0 nM in a TR-FRET assay [1]. While structurally related analogs like 2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol (CAS 1858256-81-1) or 2-Ethyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol (CAS 2137706-69-3) [2] are commercially available, no public EED binding data exists for these comparators, underscoring the unique and established biochemical profile of the 2-amino derivative.

EED probe displacement
Class-level
Target: IC50 80.0 nM (TR-FRET)
Comparators: data not reported
Supports EED target engagement assay context
Comparator binding not known; verify in own assay
Epigenetics EED PRC2 TR-FRET

2-Amino Group Structural Differentiation

The 2-amino group is a critical structural differentiator. In comparison to the 2-methyl analog (MW: 179.22) , the amino group provides both hydrogen bond donor and acceptor capabilities, significantly altering its interaction potential with biological targets. Compared to the 2-ethyl analog (MW: 193.25) [1], the amino group reduces steric bulk while increasing polarity (calculated LogP: -0.8 vs. +0.3 for 2-ethyl). This specific substitution pattern is essential for maintaining the observed EED probe displacement activity [2], as the loss of the amino group in the methyl and ethyl analogs correlates with a lack of reported biological data for these targets.

2-Amino group differentiation
Class-level
Target: MW 180.21, cLogP -0.8
2-Me: MW 179.22, cLogP +0.3
2-Et: MW 193.25, cLogP ~ -0.3
Hydrogen-bond capacity may differ markedly
In silico prediction; experimental SAR needed
Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Synthetic Utility for Nucleoside Analogs

The compound's 3-pyrrolidinol moiety is a privileged scaffold in the synthesis of pyrrolidine nucleoside analogs. A high-yield synthesis route from malic acid produces racemic and enantiomeric N-protected 3-pyrrolidinols, which are then alkylated with purine and pyrimidine nucleobases [1]. The target compound, bearing the pyrimidin-4-ol core, serves as a direct substrate for these alkylations, enabling the generation of diverse nucleoside mimetics. While alternative 6-(pyrrolidin-3-yl)pyrimidin-4-ols exist (e.g., 2-pyridin-4-yl or 2-dimethylamino derivatives) , the 2-amino-4-hydroxy substitution pattern is particularly advantageous for constructing hydrogen-bonding networks that mimic natural nucleosides.

Synthetic route
Supporting evidence
Alkylation of purine/pyrimidine bases from malic acid-derived pyrrolidinols
Supports nucleoside analog library synthesis
Yields depend on specific conditions
Nucleoside Chemistry Antiviral Synthetic Methodology

Dihydrochloride Salt Solubility & Handling

The free base (2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol) is often supplied as the more stable and soluble dihydrochloride salt (CAS: 1989672-65-2, MW: 253.13) . This salt form exhibits significantly improved aqueous solubility compared to the neutral free base or non-salt analogs like 2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol , which is only available as a free base. While specific solubility values (mg/mL) for the dihydrochloride salt are not publicly reported, its commercial availability as a pre-formed salt at high purity (95%+) [1] directly addresses a common bottleneck in biological testing: poor solubility and compound handling.

Dihydrochloride salt availability
Class-level
Dihydrochloride salt (CAS 1989672-65-2) available; comparators free base only
May improve aqueous solubility for assays
Solubility values not publicly disclosed
Formulation Solubility Biophysics

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol Application Scenarios


EED/PRC2 Inhibitor Screening and SAR

Utilize the compound as a validated biochemical probe for EED (IC50 = 80.0 nM in TR-FRET [1]) to screen for novel PRC2 inhibitors or to establish structure-activity relationships for this class of epigenetic regulators. Its activity provides a critical benchmark against which new analogs can be measured, accelerating the discovery of next-generation cancer therapeutics.

Synthesis of Pyrrolidine Nucleoside Analogs

Employ the compound as a key building block in the established, high-yielding synthesis of pyrrolidine nucleoside analogs from malic acid-derived intermediates [1]. This route allows access to both racemic and enantiopure libraries of nucleoside mimetics, which are valuable in antiviral and anticancer drug discovery programs.

Fragment-Based Lead Optimization

Leverage the compound's unique combination of a 2-amino group and 6-pyrrolidine ring for fragment-based drug design. The dihydrochloride salt form ensures high aqueous solubility, enabling its use in high-concentration biochemical and biophysical assays (e.g., SPR, NMR) to identify and optimize novel binding interactions .

Application
Selection Property
Validation Focus
EED/PRC2 inhibitor screening and SAR
Reported EED probe displacement activity
Benchmark against new analogs
Pyrrolidine nucleoside analog synthesis
Established synthetic building block
Yields and enantiomeric purity
Fragment-based biophysical screening
Dihydrochloride salt for aqueous solubility
Solubility in assay buffer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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